rac-tert-butyl (3R,5S)-3-(chlorosulfonyl)-5-fluoropiperidine-1-carboxylate
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Overview
Description
“rac-tert-butyl (3R,5S)-3-(chlorosulfonyl)-5-fluoropiperidine-1-carboxylate” is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-tert-butyl (3R,5S)-3-(chlorosulfonyl)-5-fluoropiperidine-1-carboxylate” typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the fluorine atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“rac-tert-butyl (3R,5S)-3-(chlorosulfonyl)-5-fluoropiperidine-1-carboxylate” can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, potentially forming a simpler piperidine derivative.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield an amide derivative, while reduction may yield a simpler piperidine compound.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of biological pathways and mechanisms.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “rac-tert-butyl (3R,5S)-3-(chlorosulfonyl)-5-fluoropiperidine-1-carboxylate” would depend on its specific interactions with molecular targets. This may involve binding to receptors, inhibition of enzymes, or modulation of signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
tert-butyl (3R,5S)-3-(chlorosulfonyl)-5-fluoropiperidine-1-carboxylate: A similar compound without the racemic mixture.
tert-butyl (3R,5S)-3-(chlorosulfonyl)-5-chloropiperidine-1-carboxylate: A compound with a chlorine atom instead of fluorine.
tert-butyl (3R,5S)-3-(chlorosulfonyl)-5-methylpiperidine-1-carboxylate: A compound with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom and the specific stereochemistry (3R,5S) may confer unique properties to “rac-tert-butyl (3R,5S)-3-(chlorosulfonyl)-5-fluoropiperidine-1-carboxylate”, such as increased stability, specific binding affinity, or distinct reactivity compared to similar compounds.
Properties
Molecular Formula |
C10H17ClFNO4S |
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Molecular Weight |
301.76 g/mol |
IUPAC Name |
tert-butyl 3-chlorosulfonyl-5-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C10H17ClFNO4S/c1-10(2,3)17-9(14)13-5-7(12)4-8(6-13)18(11,15)16/h7-8H,4-6H2,1-3H3 |
InChI Key |
JFTDDXBNWGKZJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)S(=O)(=O)Cl)F |
Origin of Product |
United States |
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